- Efficient and chromatography-free methodology for the modular synthesis of oligo-(1H-pyrazol-4-yl)-arenes with controllable size, shape and steric bulk, Tetrahedron Letters, 2016, 57(8), 895-898

Cas no 95162-14-4 (4-Bromo-1-trityl-1H-pyrazole)

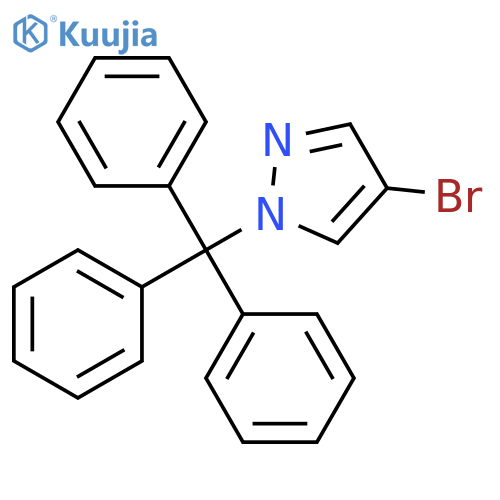

4-Bromo-1-trityl-1H-pyrazole structure

Nom du produit:4-Bromo-1-trityl-1H-pyrazole

Numéro CAS:95162-14-4

Le MF:C22H17BrN2

Mégawatts:389.287784337997

MDL:MFCD09907863

CID:799235

PubChem ID:10834188

4-Bromo-1-trityl-1H-pyrazole Propriétés chimiques et physiques

Nom et identifiant

-

- 4-Bromo-1-trityl-1H-pyrazole

- 4-Bromo-1-tritylpyrazole

- 1H-Pyrazole,4-bromo-1-(triphenylmethyl)-

- 4-Bromo-1-trityl-1H-pyraziole

- 4-bromo-1-(triphenylmethyl)-1H-pyrazole

- 1H-Pyrazole, 4-bromo-1-(triphenylmethyl)-

- N-trityl-4-bromopyrazole

- 4-bromo-1-N-tritylpyrazole

- 1-Trityl-4-bromo-1H-pyrazole

- 4-bromo-1-trityl-1-H-pyrazole

- CPENTLJGGGSVAJ-UHFFFAOYSA-N

- RB3227

- 6345AC

- TRA0007730

- AM62736

- SC-

- 4-Bromo-1-(triphenylmethyl)-1H-pyrazole (ACI)

- Pyrazole, 4-bromo-1-trityl- (7CI)

- 4-Bromo-1-triphenylmethyl-1H-pyrazole

- 95162-14-4

- SCHEMBL511015

- CHEMBL4919985

- 4-BROMO-1-(TRIPHENYLMETHYL)PYRAZOLE

- AKOS016002521

- VDA16214

- SY023837

- AS-9018

- DTXSID90445567

- MFCD09907863

-

- MDL: MFCD09907863

- Piscine à noyau: 1S/C22H17BrN2/c23-21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H

- La clé Inchi: CPENTLJGGGSVAJ-UHFFFAOYSA-N

- Sourire: BrC1=CN(C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)N=C1

Propriétés calculées

- Qualité précise: 388.05800

- Masse isotopique unique: 388.05751g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 1

- Comptage des atomes lourds: 25

- Nombre de liaisons rotatives: 4

- Complexité: 363

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 17.8

- Le xlogp3: 5.7

Propriétés expérimentales

- Dense: 1.27±0.1 g/cm3 (20 ºC 760 Torr),

- Point de fusion: 186-188 ºC (hexane )

- Solubilité: Insuluble (7.4E-4 g/L) (25 ºC),

- Le PSA: 17.82000

- Le LogP: 5.48580

4-Bromo-1-trityl-1H-pyrazole Informations de sécurité

- Mot signal:Warning

- Description des dangers: H302-H315-H319-H335

- Déclaration d'avertissement: P261-P305+P351+P338

- Conditions de stockage:Sealed in dry,Room Temperature

4-Bromo-1-trityl-1H-pyrazole Données douanières

- Code HS:2933199090

- Données douanières:

Code douanier chinois:

2933199090Résumé:

2933199090. Autres composés cycliques pyrazoliques structurellement non condensés. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

Résumé:

2933199090. Autres composés contenant dans leur structure un cycle Pyrazole non condensé, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

4-Bromo-1-trityl-1H-pyrazole PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1045337-10g |

4-Bromo-1-trityl-1H-pyrazole |

95162-14-4 | 97% | 10g |

$155 | 2023-09-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852745-5g |

4-Bromo-1-tritylpyrazole |

95162-14-4 | 95% | 5g |

626.40 | 2021-05-17 | |

| eNovation Chemicals LLC | D493134-1g |

4-Bromo-1-tritylpyrazole |

95162-14-4 | 97% | 1g |

$120 | 2024-05-24 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY023837-25g |

4-Bromo-1-tritylpyrazole |

95162-14-4 | ≥95% | 25g |

¥1363.00 | 2024-07-09 | |

| Chemenu | CM120447-25g |

4-Bromo-1-tritylpyrazole |

95162-14-4 | 95+% | 25g |

$468 | 2021-08-06 | |

| Alichem | A049002406-25g |

4-Bromo-1-trityl-1H-pyrazole |

95162-14-4 | 95% | 25g |

$353.50 | 2023-08-31 | |

| Chemenu | CM120447-5g |

4-Bromo-1-tritylpyrazole |

95162-14-4 | 95+% | 5g |

$108 | 2021-08-06 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H66225-1g |

4-Bromo-1-trityl-1H-pyrazole, 95% |

95162-14-4 | 95% | 1g |

¥917.00 | 2023-03-02 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY023837-5g |

4-Bromo-1-tritylpyrazole |

95162-14-4 | ≥95% | 5g |

¥335.00 | 2024-07-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JD088-200mg |

4-Bromo-1-trityl-1H-pyrazole |

95162-14-4 | 98% | 200mg |

55.0CNY | 2021-07-14 |

4-Bromo-1-trityl-1H-pyrazole Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran , Water ; 0 °C; overnight, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 90 min, 0 °C

1.2 36 h, 0 °C

1.3 Reagents: Water

1.2 36 h, 0 °C

1.3 Reagents: Water

Référence

- Solvent-free synthesis of metal-organic frameworks using low-melting metal salts, ChemRxiv, 2022, 1, 1-11

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 40 h, rt

Référence

- Preparation of pyrrole derivatives as androgen receptor antagonists for treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 24 h, 80 °C

Référence

- Preparation of substituted phthalazinamines as Aurora kinase modulators, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; overnight, rt

Référence

- Pyrazole compounds as modulators of MAGL, ABHD6 and FAAH and methods of making and using same, World Intellectual Property Organization, , ,

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 0 °C; 2 d, rt

Référence

- Preparation of N-(mercaptoacyl)phenylalanine derivatives as inhibitors of angiotensin converting enzyme (ACE) and/or neutral endopeptidase (NEP), World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: tert-Butyl peroxybenzoate Catalysts: (OC-6-22)-Tris[5-fluoro-2-(2-pyridinyl-κN)phenyl-κC]iridium Solvents: 1,2-Dichloroethane ; 24 h, rt

Référence

- Azolation of Benzylic C-H Bonds via Photoredox-Catalyzed Carbocation Generation, Journal of the American Chemical Society, 2023, 145(7), 3861-3868

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 3 h, rt

Référence

- Scalable 9-Step Synthesis of the Splicing Modulator NVS-SM2, Journal of Organic Chemistry, 2018, 83(5), 2954-2958

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Ethanol ; 1 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Référence

- Synthesis of 4-aryl-1H-pyrazoles by Suzuki-Miyaura cross coupling reaction between 4-bromo-1H-1-tritylpyrazole and arylboronic acids, Heterocycles, 2010, 81(6), 1509-1516

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, 0 °C

1.2 0 °C; 0 °C → rt; 16 h, rt

1.3 Reagents: Ethanol ; 0 °C

1.2 0 °C; 0 °C → rt; 16 h, rt

1.3 Reagents: Ethanol ; 0 °C

Référence

- Synthesis of functionalized 5-(4-arylpiperazin-1-yl)-N-arylpentanamides and their evaluation as D3 receptor ligands, Medicinal Chemistry Research, 2022, 31(5), 735-748

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 0 °C; 2 h, 0 °C → rt

Référence

- Rhodium/Chiral Diene Complexes in the Catalytic Asymmetric Arylation of β-Pyrazol-1-yl Acrylates, Organic Letters, 2015, 17(5), 1142-1145

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 1 h, rt

Référence

- Inverse Electron Demand Diels-Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope, Journal of the American Chemical Society, 2011, 133(31), 12285-12292

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 0 °C; overnight, rt

Référence

- Preparation of aryloxypyridinamines and related compounds as inhibitors of Notch signaling pathway and use thereof in treatment of cancers, World Intellectual Property Organization, , ,

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ; rt; 2 h, 90 °C

Référence

- Preparation of hetero-bifunctional pomalidomide derivatives as GSPT1 degraders for treatment of cancers, World Intellectual Property Organization, , ,

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 0 °C; 12 h, 28 °C

Référence

- Pyrazolyl derivatives as SYK inhibitors and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 16

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 15 min, 0 °C; 1 h, 0 °C

1.2 15 min, 0 °C; 0 °C → rt; 24 h, rt

1.2 15 min, 0 °C; 0 °C → rt; 24 h, rt

Référence

- Evaluating the Robustness of Metal-Organic Frameworks for Synthetic Chemistry, ACS Applied Materials & Interfaces, 2021, 13(15), 17517-17531

Synthetic Routes 17

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 1 h, rt

1.2 Solvents: Water ; rt

1.3 Reagents: Ammonium chloride Solvents: Water ; neutralized, rt

1.2 Solvents: Water ; rt

1.3 Reagents: Ammonium chloride Solvents: Water ; neutralized, rt

Référence

- Identification and Profiling of Hydantoins-A Novel Class of Potent Antimycobacterial DprE1 Inhibitors, Journal of Medicinal Chemistry, 2018, 61(24), 11221-11249

Synthetic Routes 18

Conditions de réaction

1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 16 h, rt

Référence

- Preparation of pyrrolopyridines as Tec kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 19

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt; 0 °C; 3 h, 70 °C

Référence

- Preparation of pyridine derivatives substituted with heterocycle and phosphonoamino and antifungal agents containing the same, World Intellectual Property Organization, , ,

Synthetic Routes 20

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, rt; 30 min, 0 °C; 30 min, rt

1.2 20 min, 0 °C; 3 h, rt

1.3 Reagents: Water ; 0 °C

1.2 20 min, 0 °C; 3 h, rt

1.3 Reagents: Water ; 0 °C

Référence

- Antifungal triazole derivatives, processes for preparing them, and pharmaceutical compositions containing them, World Intellectual Property Organization, , ,

4-Bromo-1-trityl-1H-pyrazole Raw materials

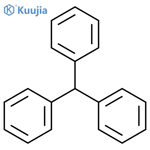

- Triphenylmethane

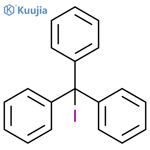

- (chlorodiphenylmethyl)benzene

- Benzene,1,1',1''-(iodomethylidyne)tris-

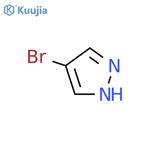

- 4-Bromopyrazole

4-Bromo-1-trityl-1H-pyrazole Preparation Products

4-Bromo-1-trityl-1H-pyrazole Littérature connexe

-

1. Pyrolysis of 1-substituted pyrazoles and chloroform at 550?°C: formation of α-carboline from 1-benzylpyrazolesInayat A. Bhatti,Reginald E. Busby,Murtedza bin Mohamed,John Parrick,C. J. Granville Shaw J. Chem. Soc. Perkin Trans. 1 1997 3581

95162-14-4 (4-Bromo-1-trityl-1H-pyrazole) Produits connexes

- 2171675-55-9(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methoxypropanoic acid)

- 1421454-08-1(N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2,5-dimethylbenzene-1-sulfonamide)

- 3459-15-2(α-Methyldopamine Hydrobromide)

- 37340-54-8(Hide powder Azure (9CI))

- 2229143-16-0(tert-butyl N-{3-1-(1-aminocyclopropyl)cyclopropyl-4-hydroxyphenyl}carbamate)

- 21447-47-2(Isopropyl 3-amino-4-methylbenzoate)

- 1553426-12-2(4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine)

- 1798027-71-0(3-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl-1-(2-ethylphenyl)urea)

- 2172490-31-0(ethyl 1-(1-hydroxycyclobutyl)-2-methylcyclopropane-1-carboxylate)

- 1807093-45-3(Ethyl 2-(difluoromethyl)-6-iodo-3-methoxypyridine-4-carboxylate)

Fournisseurs recommandés

atkchemica

(CAS:95162-14-4)4-Bromo-1-trityl-1H-pyrazole

Pureté:95%+

Quantité:1g/5g/10g/100g

Prix ($):Enquête

Amadis Chemical Company Limited

(CAS:95162-14-4)4-Bromo-1-trityl-1H-pyrazole

Pureté:99%

Quantité:25g

Prix ($):177.0